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Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-ethoxythiazole, a key
heterocyclic building block in medicinal chemistry and materials science. This document details
its chemical properties, synthesis, and reactivity, with a focus on its application in the
development of novel therapeutic agents. Detailed experimental protocols for its synthesis and
subsequent functionalization via various palladium-catalyzed cross-coupling reactions are
provided. Furthermore, this guide explores the biological significance of 4-Bromo-2-
ethoxythiazole derivatives, highlighting their potential as kinase inhibitors, antimicrobial, and
anticancer agents, supported by available quantitative data.

Introduction

Thiazole and its derivatives are a prominent class of heterocyclic compounds that have
garnered significant attention in medicinal chemistry due to their diverse pharmacological
activities. The thiazole ring is a key structural motif in numerous clinically approved drugs and
biologically active molecules. The introduction of a bromine atom at the 4-position and an
ethoxy group at the 2-position of the thiazole ring affords 4-Bromo-2-ethoxythiazole, a
versatile synthetic intermediate. The presence of the bromine atom provides a reactive handle
for a wide range of functionalization reactions, particularly palladium-catalyzed cross-coupling
reactions, enabling the synthesis of diverse libraries of novel compounds for drug discovery
and materials science applications.

© 2025 BenchChem. All rights reserved. 1/15 Tech Support


https://www.benchchem.com/product/b1273697?utm_src=pdf-interest
https://www.benchchem.com/product/b1273697?utm_src=pdf-body
https://www.benchchem.com/product/b1273697?utm_src=pdf-body
https://www.benchchem.com/product/b1273697?utm_src=pdf-body
https://www.benchchem.com/product/b1273697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Properties

A summary of the key chemical properties of 4-Bromo-2-ethoxythiazole is presented in the

table below.
Property Value
IUPAC Name 4-bromo-2-ethoxy-1,3-thiazole
4-Bromo-2-ethoxy-1,3-thiazole, 4-Bromo-1,3-
Synonyms ]
thiazol-2-yl ethyl ether
CAS Number 240816-34-6[1]

Molecular Formula

CsHeBrNOSJ[2]

Molecular Weight

208.08 g/mol [2]

Appearance

Not explicitly found in search results, but likely a

liquid or low-melting solid.

Solubility

Not explicitly found in search results, but likely

soluble in common organic solvents.

Predicted XlogP

2.6[2]

Synthesis of 4-Bromo-2-ethoxythiazole

The synthesis of 4-Bromo-2-ethoxythiazole can be envisioned as a two-step process: the

formation of the 2-ethoxythiazole core followed by bromination at the 4-position.

Synthesis of 2-Ethoxythiazole

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of

thiazole derivatives.[3][4] For the synthesis of 2-ethoxythiazole, a plausible approach involves

the reaction of an a-haloketone or a-haloaldehyde with a thioamide equivalent bearing an

ethoxy group. A potential route could involve the reaction of ethyl 2-chloroacetoacetate with

ethyl thioformate.

Experimental Protocol: Hantzsch Synthesis of 2-Alkoxythiazoles (General)
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o Materials: a-halo ketone/aldehyde, thioamide or thiourea derivative, ethanol or a similar
protic solvent.

e Procedure:

o Dissolve the a-halo ketone/aldehyde (1.0 eq) and the thioamide/thiourea derivative (1.0-
1.2 eq) in ethanol.

o Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer
chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature.

o If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent
under reduced pressure.

o Purify the crude product by recrystallization or column chromatography.

Bromination of 2-Ethoxythiazole

The bromination of the 2-ethoxythiazole intermediate at the 4-position can be achieved using a
suitable brominating agent such as N-bromosuccinimide (NBS) or bromine (Br2).[5][6] The
electron-donating nature of the ethoxy group at the 2-position directs the electrophilic
substitution to the 5-position; however, direct bromination at the 4-position can be achieved
under specific conditions or through alternative synthetic routes.

Experimental Protocol: Bromination of Thiazole Derivatives (General)

e Materials: 2-substituted thiazole, N-bromosuccinimide (NBS) or Bromine (Brz), solvent (e.g.,
chloroform, acetic acid), radical initiator (for NBS, e.g., AIBN or benzoyl peroxide, if
required).

e Procedure:
o Dissolve the 2-substituted thiazole (1.0 eq) in a suitable solvent in a round-bottom flask.

o If using NBS, add NBS (1.0-1.1 eq) and a catalytic amount of a radical initiator. If using
Br2, add it dropwise to the solution.
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o Stir the reaction mixture at room temperature or with gentle heating, monitoring the
reaction by TLC.

o Upon completion, quench any excess bromine with a solution of sodium thiosulfate.

o Extract the product with an organic solvent, wash with brine, and dry over anhydrous
sodium sulfate.

o Concentrate the solvent under reduced pressure and purify the crude product by column
chromatography.

Workflow for the Synthesis of 4-Bromo-2-ethoxythiazole

Step 1: Hantzsch Thiazole Synthesis

( ) )

Step 2: Bromination

( )

Click to download full resolution via product page
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Caption: Synthetic workflow for 4-Bromo-2-ethoxythiazole.

Spectroscopic Data

While specific experimental spectra for 4-Bromo-2-ethoxythiazole were not found in the
literature search, the expected spectroscopic characteristics can be predicted based on its
structure and data from similar compounds.

Predicted Spectroscopic Data

Technique Predicted Features

A singlet for the C5-H of the thiazole ring, a
1H NMR quartet for the -OCHa2- protons, and a triplet for
the -CHs protons of the ethoxy group.

Signals for the C2, C4, and C5 carbons of the
13C NMR thiazole ring, and signals for the -OCHz- and -

CHs carbons of the ethoxy group.

A molecular ion peak corresponding to the mass
M s (MS) of CsHeBrNOS (m/z = 208), with a characteristic
ass Spec
P isotopic pattern for bromine (*°Br and 81Br in

approximately 1:1 ratio).

Characteristic C-H, C=N, C=C, and C-O

Infrared (IR
(R) stretching and bending vibrations.

Reactivity and Functionalization

The bromine atom at the 4-position of 4-Bromo-2-ethoxythiazole is the primary site for
functionalization, making it a valuable substrate for various palladium-catalyzed cross-coupling
reactions. These reactions allow for the introduction of a wide range of substituents, leading to
the synthesis of diverse chemical libraries.

Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the general protocols for key palladium-catalyzed cross-coupling
reactions that can be applied to 4-Bromo-2-ethoxythiazole.
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The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between
an organohalide and an organoboron compound.[7][8][9]

Experimental Protocol: Suzuki-Miyaura Coupling (General)[7][9]

o Materials: 4-Bromo-2-ethoxythiazole (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium
catalyst (e.g., Pd(PPhs)s, PdCIlz(dppf), 1-5 mol%), base (e.g., K2COs, KsPOa4, 2.0-3.0 eq),
anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF).

e Procedure:

o To a dry Schlenk flask, add 4-Bromo-2-ethoxythiazole, the arylboronic acid, the
palladium catalyst, and the base.

o Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

o Add the anhydrous solvent via syringe.

o Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC.
o After cooling, perform a standard aqueous workup.

o Purify the product by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Stille coupling enables the formation of carbon-carbon bonds by reacting an organohalide
with an organostannane reagent.[9]

Experimental Protocol: Stille Coupling (General)

» Materials: 4-Bromo-2-ethoxythiazole (1.0 eq), organostannane reagent (1.1-1.2 eq),
palladium catalyst (e.g., Pd(PPhs)4, 5 mol%), anhydrous and degassed solvent (e.g.,
toluene).

e Procedure:

[¢]

To an oven-dried Schlenk flask, add 4-Bromo-2-ethoxythiazole and the palladium
catalyst.

[¢]

Evacuate and backfill the flask with an inert gas (Argon) three times.

[¢]

Add the anhydrous, degassed solvent via syringe and stir for 5 minutes.

o

Add the organostannane reagent via syringe.
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o Heat the reaction mixture to 90-110 °C and monitor by TLC.
o After cooling, perform a standard workup and purify by column chromatography.

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and
an aryl or vinyl halide.[3]

Experimental Protocol: Sonogashira Coupling (General)[3]

» Materials: 4-Bromo-2-ethoxythiazole (1.0 eq), terminal alkyne (1.1-1.5 eq), palladium
catalyst (e.g., Pd(PPhs)2Clz, 1-5 mol%), copper(l) iodide (Cul, 2-10 mol%), amine base (e.g.,
triethylamine, diisopropylamine, 2-3 eq), anhydrous solvent (e.g., THF, toluene, DMF).

e Procedure:

o To a dry Schlenk tube under an inert atmosphere, add 4-Bromo-2-ethoxythiazole, the
palladium catalyst, and copper(l) iodide.

o Add the anhydrous solvent, followed by the amine base and the terminal alkyne via
syringe.

o Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring by TLC.

o After cooling, dilute with an organic solvent and wash with water or saturated aqueous
ammonium chloride.

o Dry the organic layer, concentrate, and purify by column chromatography.

The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene
in the presence of a base and a palladium catalyst.

Experimental Protocol: Heck Reaction (General)

» Materials: 4-Bromo-2-ethoxythiazole (1.0 eq), alkene (1.1-1.5 eq), palladium catalyst (e.g.,
Pd(OAc)2, 1-5 mol%), phosphine ligand (e.g., PPhs), base (e.g., EtsN, K2COs), solvent (e.g.,
DMF, acetonitrile).

e Procedure:
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o In areaction vessel, combine 4-Bromo-2-ethoxythiazole, the palladium catalyst, the
phosphine ligand, and the base.

o Add the alkene and the solvent.

o Heat the reaction mixture to 80-140 °C, monitoring by TLC.

o After cooling, filter off any solids and concentrate the filtrate.

o Perform a standard workup and purify by column chromatography.

The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds by
coupling an amine with an aryl halide.[10][11]

Experimental Protocol: Buchwald-Hartwig Amination (General)[10]

o Materials: 4-Bromo-2-ethoxythiazole (1.0 eq), amine (1.0-1.2 eq), palladium catalyst (e.qg.,
Pdz(dba)s, 1-2 mol%), phosphine ligand (e.g., Xantphos, 2-4 mol%), base (e.g., NaOtBu,
Cs2CO0s, 1.2-2.0 eq), anhydrous solvent (e.g., toluene, dioxane).

e Procedure:

o

To a dry Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base.

[¢]

Evacuate and backfill with an inert gas.

[¢]

Add a solution of 4-Bromo-2-ethoxythiazole and the amine in the anhydrous solvent.

[e]

Heat the reaction mixture to 80-110 °C, monitoring by TLC.

(¢]

After cooling, perform a standard workup and purify by column chromatography.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling
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Caption: General workflow for cross-coupling reactions.

Applications in Medicinal Chemistry

Thiazole derivatives are known to exhibit a wide range of biological activities, and 4-Bromo-2-
ethoxythiazole serves as a key starting material for the synthesis of potentially bioactive
molecules.
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Kinase Inhibitors

The thiazole scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of 2-
aminothiazoles and other substituted thiazoles have shown potent inhibitory activity against
various kinases involved in cell signaling pathways dysregulated in diseases like cancer. While
specific data for 4-(2-Fluorophenyl)-2-methylthiazole was unavailable, other thiazole derivatives
have shown significant kinase inhibitory activity. For instance, some 2-aminothiazoles exhibit
sub-nanomolar to nanomolar ICso values against Src family kinases, and certain
diphenylthiazoles inhibit Bruton's tyrosine kinase (BTK) with ICso values in the low micromolar
range.[12] A series of 4-aryl-5-aminomethyl-thiazole-2-amines were found to be potent ROCK II
inhibitors, with one compound showing an ICso value of 20 nM.[4]

Anticancer Activity

Derivatives of 4-bromothiazole have demonstrated significant anticancer potential. For
example, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone has been shown to inhibit
Na+/K+-ATPase and Ras oncogene activity in cancer cells.[13] Other studies on various
thiazole derivatives have reported ICso values against different cancer cell lines, highlighting
the potential of this scaffold in oncology research. For instance, certain thiazole derivatives
have shown ICso values in the low micromolar range against cell lines such as MCF-7 (breast
cancer) and HepG2 (liver cancer).[14][15]

Reported ICso Values for Thiazole Derivatives Against Cancer Cell Lines
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Compound Class Cell Line ICs0 (M)
Thiazole-based copper

MCF7 82.64 - 105.56[15]
complexes
Hydrazone derivatives MCF-7 27.39 - 34.37[16]
Hydrazone derivatives A549 45.24 - 61.50[16]
Thiazole derivatives Bcl-2 Jurkat < 34.77[14]
Thiazole derivatives A-431 < 34.31[14]
Thiazole derivatives MGC803 3.15[14]
Thiazole derivatives HTC-116 8.17[14]
Thiazolyl-hydrazono-

. HCT-116 6.6[14]

ethylthiazoles
Thiazolyl-hydrazono-

HepG2 4.9[14]

ethylthiazoles

Antimicrobial Activity

Thiazole-containing compounds have also been investigated for their antimicrobial properties.
Various synthetic derivatives have shown activity against a range of bacterial and fungal
strains. The development of new antimicrobial agents is crucial in the face of growing antibiotic
resistance, and the thiazole scaffold provides a promising starting point for the design of novel
antimicrobial drugs.

Signaling Pathway Inhibition by a Thiazole Derivative
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Caption: Inhibition of Ras signaling by a thiazole derivative.

Conclusion

4-Bromo-2-ethoxythiazole is a valuable and versatile building block for organic synthesis,
particularly in the fields of medicinal chemistry and materials science. Its straightforward
synthesis and the reactivity of the bromine atom at the 4-position allow for extensive
functionalization through a variety of reliable palladium-catalyzed cross-coupling reactions. The
resulting derivatives have shown significant potential as kinase inhibitors, anticancer agents,
and antimicrobial compounds. This technical guide provides researchers with a solid foundation
of the chemical properties, synthesis, and reactivity of 4-Bromo-2-ethoxythiazole, along with
detailed experimental protocols to facilitate its use in the laboratory. Further exploration of the
structure-activity relationships of its derivatives will undoubtedly lead to the discovery of novel
molecules with important therapeutic and technological applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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